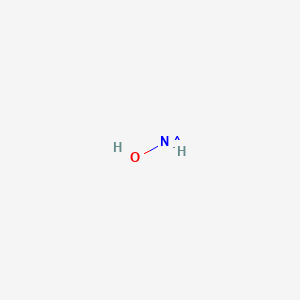

Hydridohydroxidonitrogen(.)

Description

Hydridohydroxidonitrogen(.), a nitrogen-centered compound with the formula N(H)(OH), is a radical species characterized by a single unpaired electron on the nitrogen atom. This compound exists in a transient state under specific conditions, such as high-energy environments or during certain catalytic processes. Its structure comprises a nitrogen atom bonded to a hydride (H⁻) and a hydroxide (OH⁻) group, with a radical center that confers high reactivity.

Properties

Molecular Formula |

H2NO |

|---|---|

Molecular Weight |

32.022 g/mol |

InChI |

InChI=1S/H2NO/c1-2/h1-2H |

InChI Key |

MMZRZHBDYRHGII-UHFFFAOYSA-N |

Canonical SMILES |

[NH]O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular weight : 33.01 g/mol

- Electron configuration : Radical (unpaired electron on nitrogen)

- Stability : Highly reactive; decomposes rapidly in aqueous or oxygenated environments.

- Synthesis: Generated via photolysis of nitrogen-containing precursors or via electron transfer reactions in non-polar solvents.

Comparison with Similar Nitrogen-Containing Compounds

To contextualize Hydridohydroxidonitrogen(.), we compare its properties, stability, and reactivity with structurally or functionally analogous compounds: hydroxylamine (NH₂OH), ammonia (NH₃), and nitroxyl (HNO).

Table 1: Structural and Thermodynamic Comparison

| Compound | Molecular Formula | Bond Angles (°) | Stability (Half-life) | Key Reactivity |

|---|---|---|---|---|

| Hydridohydroxidonitrogen | N(H)(OH) | ~107 (N–O–H) | <1 ms (in solution) | Radical-mediated H abstraction |

| Hydroxylamine | NH₂OH | 104 (N–O–H) | Hours (aqueous) | Redox agent, weak base |

| Ammonia | NH₃ | 107 (H–N–H) | Stable | Strong base, nucleophile |

| Nitroxyl | HNO | 108 (H–N–O) | Seconds (gas phase) | Electrophilic, redox-active |

Hydridohydroxidonitrogen(.) vs. Hydroxylamine (NH₂OH)

- Structural Differences : Hydridohydroxidonitrogen lacks the amine group (–NH₂) present in hydroxylamine, resulting in a simpler radical structure.

- Reactivity : While hydroxylamine acts as a reducing agent or weak base, Hydridohydroxidonitrogen(.) participates in radical chain reactions, such as hydrogen atom transfer (HAT) due to its unpaired electron .

Hydridohydroxidonitrogen(.) vs. Ammonia (NH₃)

- Electron Configuration : Ammonia’s lone pair on nitrogen makes it a strong base, whereas Hydridohydroxidonitrogen(.)’s radical character drives single-electron transfer reactions.

- Stability : Ammonia is thermodynamically stable under standard conditions, unlike Hydridohydroxidonitrogen(.), which requires cryogenic matrices for isolation.

Hydridohydroxidonitrogen(.) vs. Nitroxyl (HNO)

- Bonding: Both compounds are radicals, but HNO has a nitrogen-oxygen double bond, making it more electrophilic.

- Biological Relevance : Nitroxyl is implicated in signaling pathways, while Hydridohydroxidonitrogen(.) is primarily studied in atmospheric chemistry for its role in nitrogen cycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.